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Compound of Interest

Compound Name: m-PEG11-OH

Cat. No.: B3116480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methoxy-

polyethylene glycol with 11 ethylene glycol units (m-PEG11-OH) in the field of targeted drug

delivery. This document outlines the core principles, experimental protocols, and relevant data

for employing m-PEG11-OH in the development of advanced therapeutic systems.

Introduction to m-PEG11-OH in Drug Delivery
m-PEG11-OH is a monodisperse polyethylene glycol (PEG) derivative that offers significant

advantages in drug delivery system design. Its methoxy-terminated end renders it chemically

inert, preventing unwanted reactions, while the hydroxyl terminus provides a reactive site for

conjugation to drugs, targeting ligands, or nanoparticle surfaces. The 11-unit ethylene glycol

chain strikes a balance between providing sufficient hydrophilicity to improve the solubility and

pharmacokinetic profile of a conjugate, without creating excessive steric hindrance that might

impede target binding.

Key Advantages of m-PEG11-OH:

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the

aqueous solubility of hydrophobic drug molecules.

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase

the hydrodynamic radius of a drug, reducing renal clearance and prolonging its circulation
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half-life.

Reduced Immunogenicity: The "stealth" properties imparted by the PEG chain can shield the

drug or nanoparticle from recognition by the immune system.

Versatile Linker: The terminal hydroxyl group can be readily activated or modified to

conjugate with a variety of functional groups on drugs or carrier systems.

Applications of m-PEG11-OH
The primary applications of m-PEG11-OH in targeted drug delivery fall into two main

categories:

Direct Drug Conjugation: Covalently attaching m-PEG11-OH to a small molecule drug to

improve its physicochemical and pharmacokinetic properties.

Nanoparticle Functionalization: Incorporating m-PEG11-OH into the structure of

nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to enhance

their stability, biocompatibility, and circulation time.

Quantitative Data Summary
The following tables summarize representative quantitative data for PEGylated drug delivery

systems. It is important to note that data for systems specifically using m-PEG11-OH is limited

in publicly available literature. Therefore, the presented data is often derived from studies using

similar short-chain m-PEG derivatives and should be considered as a general reference.

Table 1: Physicochemical Properties of PEGylated Nanoparticles
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Nanoparti
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PEG
Derivativ
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Hydrodyn
amic Size
(nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Drug
Loading
Content
(%)

Encapsul
ation
Efficiency
(%)

Gold

Nanoparticl

es

PEG
51.27 ±

1.62

Not

Reported
-8.419

Not

Applicable

Not

Applicable

PLGA

Nanoparticl

es

mPEG-

PLGA

91.70 ±

2.11
0.22 ± 0.01

-24.5 ±

1.16

12.01 ±

0.42

32.38 ±

2.76

Magnetic

Nanoparticl

es

mPEG ~184
Not

Reported

Not

Reported

Varies with

drug

Varies with

drug

Data is representative and sourced from studies that may not have used the exact m-PEG11-
OH derivative. Researchers should perform their own characterization for their specific

formulation.

Table 2: In Vitro Drug Release from PEGylated Nanoparticles

Nanoparticle
System

Drug
Release
Conditions

Cumulative
Release at 24h
(%)

Cumulative
Release at 48h
(%)

CHI-MgFe2O4

MNPs
Doxorubicin pH 4.5 ~70 ~86

CHI-MgFe2O4

MNPs
Doxorubicin pH 7.4 ~40 ~49

PVA-MgFe2O4

MNPs
Doxorubicin pH 4.5 ~60 ~68

PEG-MgFe2O4

MNPs
Doxorubicin pH 4.5 ~75 ~84
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This table illustrates the pH-dependent release profiles often observed with drug delivery

systems designed for tumor targeting, where the acidic tumor microenvironment can trigger

drug release.[1]

Experimental Protocols
The following are detailed protocols that can be adapted for the use of m-PEG11-OH in

targeted drug delivery applications.

Protocol 1: Activation of m-PEG11-OH and Conjugation to an Amine-Containing Drug

This protocol describes the activation of the terminal hydroxyl group of m-PEG11-OH to a more

reactive species (e.g., a tosylate or a tresylate) followed by nucleophilic substitution with an

amine-containing drug molecule.

Materials:

m-PEG11-OH

Tosyl chloride (TsCl) or Tresyl chloride (TsCl)

Anhydrous pyridine or triethylamine (TEA)

Anhydrous dichloromethane (DCM)

Amine-containing drug

Anhydrous dimethylformamide (DMF)

Diisopropylethylamine (DIPEA)

DCM, Methanol, Diethyl ether for purification

Silica gel for column chromatography

Procedure:

Step 1: Activation of m-PEG11-OH with Tosyl Chloride
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Dissolve m-PEG11-OH (1 equivalent) in a minimal amount of anhydrous DCM under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add anhydrous pyridine or TEA (1.5 equivalents).

Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction

mixture.

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench it by adding a small amount of water.

Extract the product with DCM and wash sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting m-PEG11-OTs by silica gel column chromatography.

Step 2: Conjugation of m-PEG11-OTs with an Amine-Containing Drug

Dissolve the amine-containing drug (1 equivalent) and m-PEG11-OTs (1.2 equivalents) in

anhydrous DMF.

Add DIPEA (2-3 equivalents) to the reaction mixture.

Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50°C)

overnight.

Monitor the reaction progress by LC-MS.

Upon completion, remove the solvent under reduced pressure.
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Purify the m-PEG11-drug conjugate by an appropriate method, such as preparative HPLC or

silica gel chromatography.

Protocol 2: Formulation of Drug-Loaded Nanoparticles with m-PEG11-OH Surface Modification

This protocol describes the formulation of polymeric nanoparticles using a nanoprecipitation

method, incorporating a block copolymer containing m-PEG11 to achieve a PEGylated surface.

Materials:

PLGA-mPEG11 block copolymer (Poly(lactic-co-glycolic acid)-methoxy-poly(ethylene glycol))

Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

Acetone or acetonitrile (organic solvent)

Deionized water

Magnetic stirrer

Dialysis membrane (MWCO 10 kDa)

Procedure:

Dissolve the PLGA-mPEG11 block copolymer (e.g., 50 mg) and the hydrophobic drug (e.g.,

5 mg) in a water-miscible organic solvent such as acetone or acetonitrile (e.g., 2 mL).

Stir the organic solution until both the polymer and the drug are fully dissolved.

In a separate beaker, add deionized water (e.g., 10 mL).

While vigorously stirring the deionized water, add the organic solution dropwise.

Observe the formation of a milky suspension, indicating the self-assembly of the polymer into

nanoparticles and the encapsulation of the drug.

Continue stirring for at least 4 hours at room temperature to allow for the evaporation of the

organic solvent.
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Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized

water for 24 hours to remove any remaining organic solvent and unencapsulated drug.

Change the water periodically.

Collect the purified nanoparticle suspension.

Protocol 3: Characterization of m-PEG11-OH Functionalized Nanoparticles

A. Size and Zeta Potential Measurement

Dilute a small aliquot of the nanoparticle suspension in deionized water.

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light

Scattering (DLS).

Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge

and stability of the nanoparticles.

B. Drug Loading Content and Encapsulation Efficiency

Lyophilize a known volume of the purified nanoparticle suspension to obtain a dry powder.

Weigh the lyophilized nanoparticles.

Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g.,

acetonitrile) to break the nanoparticles and release the encapsulated drug.

Quantify the amount of drug in the solution using a validated analytical method such as High-

Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the

following formulas:

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
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Workflow: Preparation and Characterization of m-PEG11-OH Nanoparticles

1. Nanoparticle Preparation
(e.g., Nanoprecipitation)

2. Purification
(e.g., Dialysis)

3. Physicochemical Characterization 4. Drug Loading Analysis 5. In Vitro Drug Release Study

DLS (Size, PDI) Zeta Potential HPLC / UV-Vis 6. In Vitro Cell Studies
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Targeted Drug Delivery to Cancer Cell via EPR Effect and Active Targeting

1. IV Injection of
m-PEG11-NP-Drug

2. Prolonged Circulation
(PEG Stealth Effect)

3. Tumor Accumulation
(EPR Effect)

4. Active Targeting
(Ligand-Receptor Binding)

5. Endocytosis

6. Drug Release
(e.g., Low pH)

7. Therapeutic Action
(e.g., Apoptosis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3116480#using-m-peg11-oh-for-targeted-drug-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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